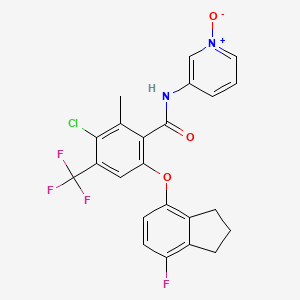
Pregnanolone sulfate (pyridinium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregnanolone sulfate (pyridinium) is an endogenous neurosteroid known for its inhibitory effects on NMDA receptors and its neuroprotective properties . As a sulfated steroid, it is derived from pregnenolone and plays a significant role in modulating various ion channels, transporters, and enzymes . This compound has garnered attention for its potential therapeutic applications in neuroprotection and cognitive enhancement .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pregnanolone sulfate (pyridinium) is synthesized from pregnenolone through a sulfation process. Pregnenolone itself is produced from cholesterol via the cholesterol side-chain cleavage enzyme . The sulfation reaction typically involves the use of sulfotransferase enzymes that utilize 3’-phospho-5’-adenylyl sulfate (PAPS) as the sulfonate donor .
Industrial Production Methods: Industrial production of pregnanolone sulfate (pyridinium) involves large-scale sulfation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Pregnanolone sulfate (pyridinium) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pregnanolone sulfate can yield pregnenolone .
Scientific Research Applications
Pregnanolone sulfate (pyridinium) has a wide range of scientific research applications, including:
Mechanism of Action
Pregnanolone sulfate (pyridinium) exerts its effects by modulating various ion channels and receptors. It acts as a potent negative allosteric modulator of the GABA A receptor and a weak positive allosteric modulator of the NMDA receptor . Additionally, it interacts with other receptors such as AMPA, kainate, and glycine receptors, and may also affect potassium and voltage-gated sodium channels . The compound’s neuroprotective effects are attributed to its ability to inhibit voltage-gated calcium channels and activate sigma receptors .
Comparison with Similar Compounds
Pregnanolone sulfate (pyridinium) can be compared with other similar compounds such as:
Pregnenolone sulfate: A closely related steroid with similar modulatory effects on ion channels.
Dehydroepiandrosterone sulfate (DHEA-S): Another sulfated steroid with neuroprotective properties.
Allopregnanolone: A neurosteroid with positive allosteric modulation of the GABA A receptor.
Uniqueness: Pregnanolone sulfate (pyridinium) is unique due to its dual modulatory effects on both inhibitory and excitatory receptors, making it a versatile compound for studying neurosteroid interactions and potential therapeutic applications .
Properties
Molecular Formula |
C26H39NO5S |
|---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;pyridine |
InChI |
InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15-,16+,17-,18+,19+,20+,21-;/m1./s1 |
InChI Key |
MRONXFCVCNETJP-GEVXNLERSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1 |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(5S)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid](/img/structure/B12369729.png)
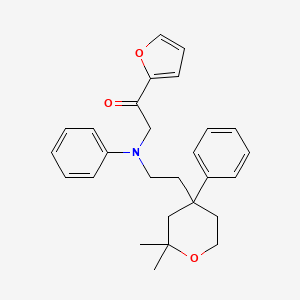
![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)
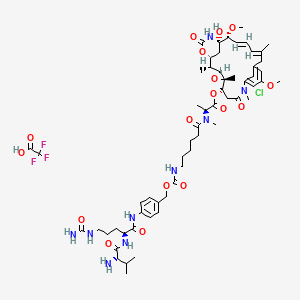
![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)

![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)
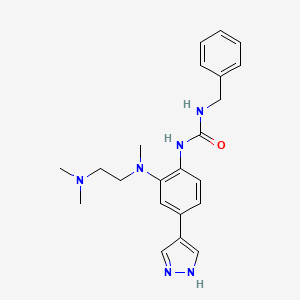
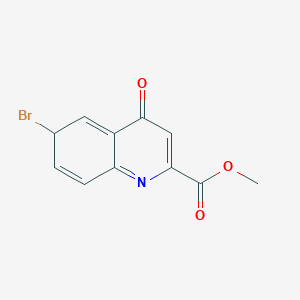
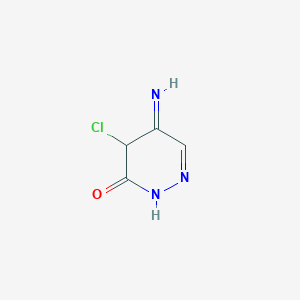
![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)
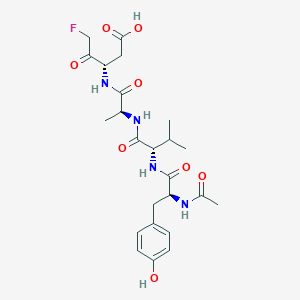
![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)
